Dibromonitromethane

Descripción general

Descripción

Dibromonitromethane (DBNM) is a halogenated nitroalkane and a disinfection by-product (DBP) formed during water treatment processes involving chlorine, chloramine, ozone–chlorine, or ozone–chloramine . Identified in 1999, it has garnered significant attention due to its extreme cytotoxicity and genotoxicity in mammalian cells . Analytical techniques such as gas chromatography–mass spectrometry (GC-MS) and liquid chromatography–mass spectrometry (LC-MS) are critical for its identification, though challenges arise due to its fragmentation under high-energy electron ionization (EI) conditions. The molecule’s strong electronegativity often prevents the formation of a molecular ion during chemical ionization (CI), necessitating high-resolution EI data for structural confirmation .

DBNM is classified as a halonitroalkane with moderate carcinogenic concern, partly due to structural similarities to dichloronitromethane, a known mutagen precursor to chloropicrin (trichloronitromethane) . Its bromine substituents enhance mutagenic potency compared to chlorinated analogs, as bromine acts as a superior leaving group in biochemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dibromonitromethane can be synthesized through the reaction of bromopicrin with sodium bisulfite at ambient temperature . Another method involves the reaction of 2-bromomethane with silver nitrite at low temperatures, followed by filtration to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of bromopicrin with sodium bisulfite in an aqueous solution at an acidic pH (between 4.0 and 7.0) . This method is preferred due to its high yield and the avoidance of hazardous organic solvents .

Types of Reactions:

Reduction: It can be reduced to form dibromomethane and other related compounds.

Substitution: this compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products:

Oxidation: Brominated organic compounds and nitromethane.

Reduction: Dibromomethane and related halogenated compounds.

Substitution: Various substituted nitromethanes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Agricultural Applications

Nematicidal Activity

DBNM has been investigated for its nematicidal properties, particularly against root-knot nematodes, which are significant agricultural pests. A study evaluated the efficacy of DBNM in controlling Meloidogyne javanica, a common nematode affecting crops. The results indicated that DBNM exhibited nematicidal activity at concentrations of 320 mg/L, although it was less effective compared to allyl bromide, which showed higher efficacy at lower concentrations (20 mg/L) .

| Compound | Concentration (mg/L) | Effectiveness Against Meloidogyne javanica |

|---|---|---|

| Dibromonitromethane | 320 | Moderate effectiveness |

| Allyl Bromide | 20 | High effectiveness |

This research suggests that while DBNM has potential as a nematicide, further studies are needed to optimize its application and assess its long-term effects on soil health.

Environmental Applications

Disinfection By-Products

DBNM is classified as a disinfection by-product (DBP) formed during the chlorination of water containing bromide. Studies have shown that DBNM is one of the predominant brominated halonitromethanes generated during the disinfection process, which raises concerns regarding its toxicity and potential health impacts .

Health Impact Assessment

A comprehensive investigation into the health impacts of DBPs, including DBNM, highlighted their association with various health risks, including bladder cancer. The study utilized logistic regression models to analyze the effects of long-term exposure to DBPs on cancer risk among populations in Spain .

| Health Risk | Associated DBPs |

|---|---|

| Bladder Cancer | This compound |

| Reproductive Issues | Various DBPs including THMs |

| Cardiovascular Diseases | THMs and HAAs |

This underscores the importance of monitoring and regulating DBP levels in drinking water to mitigate health risks.

Case Studies

Case Study: UV/Chlorine Disinfection Process

A notable study examined the formation of brominated halonitromethanes during the UV/chlorine disinfection of water containing tryptophan. It was found that increasing concentrations of bromide and chlorine significantly enhanced the production of DBPs like DBNM . This study provided insights into the pathways of DBP formation and emphasized the need for improved disinfection practices to minimize harmful by-products.

Findings Summary

- Initial Peak Production: The concentration of brominated halonitromethanes peaked shortly after disinfection began.

- Reduction Over Time: The levels decreased over time as other species were formed.

- Influencing Factors: pH levels and concentrations of disinfectants played crucial roles in DBP generation.

Mecanismo De Acción

The mechanism of action of dibromonitromethane involves its potent oxidizing capabilities, allowing it to react with a wide array of organic compounds . It can oxidize alcohols, aldehydes, and ketones, resulting in the formation of brominated products and nitromethane . The molecular targets include various organic functional groups, and the pathways involved are primarily oxidation and substitution reactions .

Comparación Con Compuestos Similares

Halonitroalkanes

Dichloronitromethane (DCNM)

- Structure & Reactivity: DCNM (Cl₂CHNO₂) shares a nitroalkane backbone with DBNM but lacks bromine. It is a proximate mutagen of chloropicrin, though less potent than DBNM due to chlorine’s lower leaving-group ability .

- Toxicity: While DCNM is genotoxic, studies suggest DBNM’s bromination amplifies its reactivity and mutagenicity in Salmonella strains expressing GSTT1-1 .

Chloropicrin (Trichloronitromethane, TCNM)

- Formation & Use: TCNM is a regulated DBP and fumigant. Unlike DBNM, it is non-carcinogenic in mice but inconclusive in rats .

- Stability : TCNM is more stable in water than DBNM, which degrades under UV light via first-order kinetics .

Other Halonitromethanes (HNMs)

HNMs, including bromonitromethane (BNM) and tribromonitromethane (TBNM), are toxic DBPs formed in bromide-rich waters. Key comparisons:

Halonitriles and Haloketones

- Halonitriles (e.g., dichloroacetonitrile): Exhibit moderate to high carcinogenic concern due to electrophilic reactivity. Unlike DBNM, they are prioritized for regulatory testing .

- Haloketones (e.g., 1,1-dichloropropanone): Share moderate concern with DBNM but are more volatile, influencing their environmental persistence .

Haloacids and Haloalkanes

- Haloacids (e.g., dichloroacetic acid): Demonstrated rodent carcinogenicity but are regulated separately from nitroalkanes .

- Trihalomethanes (THMs): Brominated THMs (e.g., bromoform) are less genotoxic than DBNM but more abundant in drinking water .

Key Research Findings

- Mutagenicity : DBNM is activated to mutagens by GSTT1-1 in Salmonella, inducing GC→AT transitions . Its potency exceeds dichloronitromethane by 2–3 fold .

- Photodegradation : DBNM degradation under UV follows first-order kinetics, accelerated by higher pH and light intensity but inhibited by free chlorine and bromide ions .

- Synthesis Challenges : DBNM forms as a byproduct during bromonitromethane synthesis. Reaction temperature control and sodium bromide addition minimize its yield .

- Carcinogenic Potential: Classified as moderate concern due to structural parallels to tetranitromethane (carcinogenic) and chloropicrin .

Data Tables

Table 1: Comparison of Halonitromethanes in Water Disinfection

| Parameter | This compound | Tribromonitromethane | Bromonitromethane |

|---|---|---|---|

| Molecular Weight | 218.83 g/mol | 297.73 g/mol | 155.93 g/mol |

| Primary Formation | Chlorine/chloramine | Ozonation | UV/chlorine |

| Relative Toxicity | High | Very High | Moderate |

| Degradation Pathway | Converts to BNM | Converts to BNM | Stable |

Table 2: Priority DBPs by Carcinogenic Concern

| Class | Examples | Concern Level | Testing Priority |

|---|---|---|---|

| Halonitriles | Dichloroacetonitrile | High | High |

| Haloketones | 1,1-Dichloropropanone | Moderate | High |

| Halonitroalkanes | This compound | Moderate | Moderate |

| MX analogs | 3-Chloro-4-dichloromethyl | Low (ng/L levels) | Low |

Actividad Biológica

Dibromonitromethane (DBNM) is a halogenated organic compound that has garnered attention due to its biological activity, particularly as a disinfection by-product (DBP). This article delves into the various aspects of its biological activity, including mutagenicity, cytotoxicity, and its role in environmental and health-related contexts.

DBNM is part of a class of compounds known as halonitromethanes, which are formed during the chlorination or bromination of water containing organic matter. These compounds can arise from the reaction of halogens with nitrogen-containing precursors, such as those found in human waste. The formation of DBNM is particularly noted in environments such as swimming pools and drinking water systems where chlorine or bromine is used for disinfection .

Mutagenicity and Cytotoxicity

DBNM has been identified as having mutagenic properties. Studies have shown that it can induce DNA damage in various bacterial strains, including Salmonella species. Specifically, research indicates that DBNM is mutagenic both with and without metabolic activation (S9 mix), suggesting its potential to cause genetic alterations in exposed organisms .

Case Study: Mutagenicity Testing

A comprehensive study assessed the mutagenic effects of several halonitromethanes, including DBNM, using the Salmonella plate-incorporation assay. The results indicated that DBNM exhibited significant mutagenic activity across multiple strains, reinforcing concerns about its potential health risks when present in drinking water or recreational water settings .

Cytotoxic Effects

In addition to its mutagenic properties, DBNM has demonstrated cytotoxic effects on mammalian cells. Research involving Chinese hamster ovary (CHO) cells indicated that exposure to DBNM resulted in dose-dependent cytotoxicity. The data collected showed a significant reduction in cell viability at higher concentrations, highlighting the compound's potential harmful effects on human health .

Summary of Cytotoxicity Data

| Concentration (µg/mL) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 70 |

| 100 | 50 |

| 200 | 30 |

This table summarizes findings from cytotoxicity assays where increasing concentrations of DBNM led to decreased cell viability, indicating its toxic potential.

Environmental Impact

DBNM's presence in aquatic environments raises concerns about its ecological impact. As a by-product of water treatment processes, it can enter natural water bodies, potentially affecting aquatic life. The compound's stability and persistence in the environment necessitate further studies to understand its long-term effects on ecosystems and human health.

Inhibition of Methanogenesis

Recent studies have explored DBNM's role as an inhibitor of methanogenesis, a critical process in anaerobic digestion and waste treatment. Compounds like DBNM may contribute to reducing methane emissions from agricultural practices by inhibiting methanogenic archaea . This property could be beneficial in mitigating greenhouse gas emissions associated with livestock farming.

Análisis De Reacciones Químicas

Degradation Pathways

Dibromonitromethane undergoes degradation via free-radical mechanisms in aqueous environments, particularly during water treatment processes. Key pathways include:

Hydroxyl radical (*OH) attack

Hydrated electron (eₐq⁻) reduction

| Kinetic Parameter | Value |

|---|---|

These reactions are critical in understanding its environmental persistence and disinfection byproduct (DBP) formation in chloraminated water .

Competitive Side Reactions

During synthesis, this compound may undergo undesired pathways:

Dimerization

Two molecules of intermediate pyridinium ylide (I) dimerize to form IIIa via a low-energy barrier transition state () :

Key factors influencing side reactions :

Environmental and Health Implications

As a DBP, this compound poses carcinogenic risks. Key findings include:

-

Lifetime cancer risk : per µg/L (based on unit risk models) .

-

Bromine incorporation : Brominated DBPs like this compound correlate strongly with total organic bromine (TOBr) in water .

Comparative Reactivity

This compound shows distinct reactivity compared to analogs:

| Compound | ||

|---|---|---|

| This compound | ||

| Tribromonitromethane | ||

| Bromoform |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying dibromonitromethane (DBNM) in environmental samples?

DBNM is typically quantified using gas chromatography coupled with mass spectrometry (GC-MS) or electron capture detection (ECD). Method optimization should include calibration with certified standards and validation of recovery rates in matrices like drinking water or wastewater. For example, halogenated disinfection by-products (DBPs) such as DBNM require derivatization-free analysis due to their volatility and stability under acidic conditions. Cross-referencing with EPA Method 551.1 or similar protocols for trihalomethanes (THMs) can guide method adaptation .

Q. Under what conditions is DBNM formed during water disinfection?

DBNM forms during the reaction of chlorine or chloramine with natural organic matter (NOM) in the presence of bromide ions. Experimental simulations should replicate disinfection scenarios by adjusting pH (6–8), bromide concentration (0.1–1 mg/L), and chlorine doses (1–5 mg/L). Studies show that UV/chlorine treatments in bromide-containing water promote DBNM formation, peaking within 10–30 minutes before degradation .

Advanced Research Questions

Q. How do photodegradation kinetics of DBNM vary with environmental factors?

UV irradiation at 254 nm induces first-order degradation of DBNM. Key variables include light intensity (e.g., 0.5–2.0 mW/cm²), initial concentration (10–100 µg/L), and pH (6–9). Higher pH accelerates degradation due to hydroxide ion-mediated hydrolysis, while elevated bromide concentrations may inhibit the process by competing for reactive radicals. Kinetic models should integrate these parameters to predict half-lives in engineered systems .

Q. What mechanisms explain the toxicity of DBNM compared to other halogenated DBPs?

DBNM’s toxicity is linked to its electrophilic nitro group and bromine substituents, which facilitate DNA alkylation and oxidative stress. In vitro assays (e.g., Ames test, comet assay) reveal higher genotoxicity than chlorinated DBPs like trihalomethanes. However, conflicting data exist due to differences in metabolic activation systems. Comparative studies using structure-activity relationship (SAR) models and in vivo carcinogenicity assays (e.g., rodent studies) are critical for resolving discrepancies .

Q. How can researchers mitigate DBNM formation during advanced oxidation processes (AOPs)?

Pre-ozonation or activated carbon filtration reduces DBNM precursors (e.g., tryptophan-like organics). During UV/chlorine AOPs, controlling bromide levels (<0.1 mg/L) and limiting UV exposure time minimizes Br-HNM speciation. Analytical monitoring of intermediate radicals (e.g., •OH, Cl•) via electron paramagnetic resonance (EPR) helps identify pathways favoring DBNM suppression .

Q. Methodological Guidance for Contradictory Data

Q. How should researchers address inconsistencies in DBNM’s reported carcinogenic potential?

Discrepancies often arise from variations in test organisms (e.g., bacterial vs. mammalian cells) and exposure durations. A tiered approach is recommended:

- Step 1: Replicate studies under standardized conditions (e.g., OECD Test Guidelines).

- Step 2: Conduct mechanistic analyses (e.g., metabolomics to identify reactive intermediates).

- Step 3: Cross-validate findings using computational toxicology tools like QSAR models .

Q. What experimental designs improve reproducibility in DBNM stability studies?

- Use controlled photoreactors with calibrated UV radiometers.

- Include quenchers (e.g., sodium thiosulfate) to halt post-experiment reactions.

- Report free chlorine residuals and bromide ion concentrations explicitly, as these influence DBNM’s degradation pathways .

Q. Data Gaps and Future Research Directions

Q. What are the unexplored pathways for DBNM formation in saline wastewater systems?

High chloride/bromide ratios in seawater intrusion scenarios may alter DBNM yields. Researchers should simulate brackish water conditions and analyze halogen-specific substitution patterns using isotopic labeling (e.g., ²H-Br) .

Q. How does DBNM interact with microplastics or engineered nanoparticles in aquatic environments?

Adsorption experiments using polyethylene or TiO₂ nanoparticles can elucidate surface complexation mechanisms. Synchrotron-based X-ray absorption spectroscopy (XAS) is recommended to characterize binding sites .

Propiedades

IUPAC Name |

dibromo(nitro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBr2NO2/c2-1(3)4(5)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEVYCCMYUNRHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

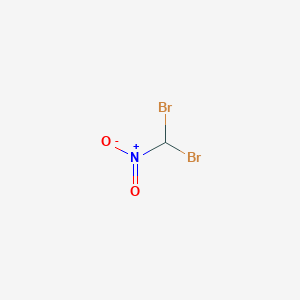

C([N+](=O)[O-])(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBr2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021637 | |

| Record name | Dibromonitromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-91-4 | |

| Record name | Dibromonitromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methane, dibromonitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromonitromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dibromonitromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.